Product packaging for 2-(1h-Imidazol-1-yl)benzenesulfonamide(Cat. No.:)

2-(1h-Imidazol-1-yl)benzenesulfonamide

Cat. No.: B7870335
M. Wt: 223.25 g/mol
InChI Key: PVZMUQOQLLVSKN-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)benzenesulfonamide (CAS 1094671-87-0) is a synthetic organic compound featuring a benzene ring linked to both a sulfonamide group and a 1H-imidazole heterocycle . This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable building block for researchers in drug discovery and chemical biology. The benzenesulfonamide moiety is a versatile scaffold known for its ability to modulate various biological targets . It can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Notably, benzenesulfonamide derivatives have been extensively explored as potent inhibitors of enzymes like monoamine oxidase B (MAO-B) and carbonic anhydrases . Inhibition of these enzymes is a validated strategy for targeting neurological disorders and certain microbial infections, respectively. The 1H-imidazole ring is a nitrogen-containing heterocycle found in numerous natural products and approved drugs, such as certain antifungals and antihypertensives . Its amphoteric properties and ability to coordinate with metal ions contribute to its broad bioactivity. Research on structurally related compounds, specifically benzenesulfonamide-bearing imidazole derivatives, has demonstrated promising antimycobacterial activity against drug-resistant strains of Mycobacterium abscessus complex, suggesting potential applications in developing novel antimicrobial agents . As a chemical reagent, this compound offers researchers a multifunctional template for the synthesis of more complex molecules, library development for high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2S B7870335 2-(1h-Imidazol-1-yl)benzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-1-3-8(9)12-6-5-11-7-12/h1-7H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMUQOQLLVSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094671-87-0
Record name 2-(1H-imidazol-1-yl)benzene-1-sulfonamide
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The Emerging Significance of Imidazole and Sulfonamide Hybrids in Chemical Biology Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. tandfonline.comrsc.org Its prevalence in numerous biologically active compounds, including the amino acid histidine and various clinical drugs, underscores its importance. The unique electronic properties of the imidazole ring, including its ability to act as a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets such as enzymes and receptors. rsc.org

Similarly, the sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.net The sulfonamide moiety is a key zinc-binding group, enabling it to inhibit metalloenzymes, a critical mechanism of action for many therapeutic agents. nih.gov

The hybridization of these two pharmacophores creates a molecular scaffold with the potential for synergistic or additive biological effects. Research has demonstrated that imidazole-sulfonamide hybrids exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.gov This has spurred significant academic interest in exploring the synthesis and biological evaluation of novel derivatives within this chemical class.

Molecular Interactions and Biological Target Engagement of 2 1h Imidazol 1 Yl Benzenesulfonamide and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms

The sulfonamide moiety is a well-established zinc-binding group, making derivatives of 2-(1H-imidazol-1-yl)benzenesulfonamide prime candidates for inhibiting zinc-containing metalloenzymes. mdpi.comnih.gov Concurrently, the imidazole (B134444) ring and other variable substituents allow for diverse interactions with the active sites of various enzymes, leading to the exploration of this compound class against multiple targets.

Derivatives of benzenesulfonamide (B165840) are widely studied as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes that play crucial roles in physiological and pathological processes. mdpi.comnih.gov Inhibition of specific isoforms is a key therapeutic strategy for various conditions. For instance, hCA II is a target for anti-glaucoma drugs, while the tumor-associated isoforms hCA IX and hCA XII are targets in cancer therapy. mdpi.com Consequently, achieving isoform-selective inhibition is a major goal in drug design to minimize off-target effects. mdpi.com

Research has shown that benzenesulfonamide derivatives can exhibit potent, often nanomolar, inhibitory activity against several CA isoforms. nih.govresearchgate.net The primary sulfonamide group typically coordinates to the zinc ion in the enzyme's active site. researchgate.net The "tail" portion of the molecule, which includes the imidazole ring and other modifications, extends into the active site cavity, forming various hydrophilic and hydrophobic interactions with surrounding amino acid residues, which ultimately dictates the inhibitor's potency and selectivity. researchgate.net

Studies on various benzenesulfonamide derivatives have demonstrated a range of inhibition profiles against the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.com For example, a series of hypoxia-activated prodrug derivatives showed moderate to strong inhibition against hCA I, II, and IX, with some compounds exhibiting slight selectivity for the target isoform hCA IX over the off-target cytosolic isoforms. nih.gov Another study on hydrazonobenzenesulfonamides reported derivatives with low nanomolar inhibition and selectivity against hCA II, IX, and XII. mdpi.com Similarly, novel benzenesulfonamides incorporating a 1,2,3-triazole moiety have been developed, showing varied selectivity profiles; some were selective for hCA I and II, while others targeted hCA IX and XII. researchgate.netnih.gov

Table 1: Inhibition Data (Kᵢ, nM) of Selected Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Derivative 1b 166.7 30.6 7.6 - nih.gov
Derivative 2b 4.5 2.3 6.5 - nih.gov
Derivative 2c 14.1 2.5 8.9 - nih.gov
Derivative 3c 2180 145.5 11.2 - nih.gov
Acetazolamide (AAZ) 250 12 25 5.7 mdpi.com

Data presented is for illustrative purposes based on findings for benzenesulfonamide derivatives.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, potentially improving cognitive function. nih.govajms.iq

The benzimidazole (B57391) scaffold, a close relative of the imidazole structure in the subject compound, is featured in numerous molecules designed as AChE inhibitors. ajms.iqbiointerfaceresearch.com Studies on various benzimidazole and related heterocyclic derivatives have shown a range of inhibitory activities against both AChE and the related enzyme, butyrylcholinesterase (BChE). biointerfaceresearch.comresearchgate.net For instance, certain N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring were identified as highly potent inhibitors of AChE, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Similarly, some newly synthesized 1H-benzo[d]imidazole-1-yl derivatives demonstrated potent AChE inhibitory activity, with percentage inhibition values comparable to the standard drug galantamine. ajms.iq

The mechanism of inhibition often involves the inhibitor binding within the active site of AChE, interacting with key residues. The development of compounds that can dually inhibit both AChE and other targets, such as carbonic anhydrases, is an area of active research. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Selected Heterocyclic Derivatives

Compound Class Inhibition Measurement Value Reference
Benzimidazole-hydrazones IC₅₀ 11.8-61.8 µM biointerfaceresearch.com
N-substituted sulfonyl amides Kᵢ 23.11–52.49 nM nih.gov
1,3,4-Oxadiazole Derivatives IC₅₀ 0.08±0.001 to 1.11±0.04 µM nih.gov

Data is based on findings for related benzimidazole and sulfonamide derivatives.

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.govresearchgate.net This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. nih.govnih.gov

Analogues and derivatives based on the benzenesulfonamide scaffold have been investigated for their α-glucosidase inhibitory potential. In one study, a series of novel phthalimide-benzenesulfonamide hybrids were synthesized and evaluated. nih.gov Several of these compounds showed prominent inhibitory activity, with the most active derivative exhibiting an IC₅₀ value significantly lower than that of the standard drug, acarbose. nih.gov Kinetic studies revealed that this potent compound acted as a competitive inhibitor of the enzyme. nih.gov

Other research into different sulfonamide derivatives has also yielded potent α-glucosidase inhibitors, with some compounds showing IC₅₀ values in the low micromolar range, surpassing the activity of acarbose. mdpi.comresearchgate.net The structural diversity of these analogues allows for varied interactions within the enzyme's active site, providing a basis for designing even more potent and specific inhibitors. mdpi.comnih.gov

Table 3: Alpha-Glucosidase Inhibition by Benzenesulfonamide Analogues

Compound Series Most Potent IC₅₀ (µM) Standard (Acarbose) IC₅₀ (µM) Reference
Phthalimide-benzenesulfonamide hybrids 52.2 ± 0.1 750.0 ± 10.0 nih.gov
Soritin sulfonamide derivatives 3.81 ± 1.67 2187.0 ± 1.25 researchgate.net
1,2-benzothiazine-N-arylacetamides 18.25 58.8 mdpi.com

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

BRAF is a serine/threonine kinase that is a component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation and survival. nih.gov Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the growth of various cancers, most notably melanoma. nih.govbohrium.com Consequently, small molecule inhibitors that selectively target the mutated BRAF kinase have become a cornerstone of treatment for BRAF-mutant cancers. nih.govresearchgate.net

These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the BRAF kinase, preventing it from carrying out its signaling function. nih.govf1000research.com This action blocks downstream signaling through the MAPK pathway, leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells. nih.gov While the core structure of this compound itself is not a primary BRAF inhibitor, related structures containing imidazole and sulfonamide moieties are found within potent kinase inhibitors. For example, Dabrafenib, an approved BRAF inhibitor, contains a thiazole (B1198619) and a benzenesulfonamide group. nih.gov Research is ongoing to develop novel inhibitors, including those that act via allosteric mechanisms or as part of multi-kinase inhibition strategies to overcome drug resistance. researchgate.netf1000research.com

The structural versatility of the benzimidazole and sulfonamide scaffolds has led to their investigation against a wide array of other enzyme targets. For example, novel benzimidazole derivatives have been synthesized and evaluated as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov Furthermore, hybrids of benzimidazole with other chemical motifs have been explored as potential multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and mTOR, which are critical in cancer cell signaling pathways. mdpi.com The development of these compounds often involves a multi-step synthesis to combine different pharmacophores, followed by screening against a panel of enzymes and cancer cell lines to identify lead candidates for further optimization. mdpi.com

Research on Antimicrobial Activities

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.gov Derivatives have been synthesized and tested against various bacterial and fungal strains. nih.govbenthamscience.com

For instance, different series of 1H-benzimidazole derivatives have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. nih.gov The antimicrobial potency is often influenced by the nature and position of substituents on the benzimidazole ring system. nih.gov

In one study, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were synthesized and showed notable antifungal activity, in some cases higher than the standard drug ketoconazole. benthamscience.com Some of these compounds also exhibited antibacterial effects against P. aeruginosa and E. coli. benthamscience.com Another area of research involves synthesizing novel benzenesulfonamide-bearing imidazole derivatives specifically to target multidrug-resistant bacteria, such as Mycobacterium abscessus complex. mdpi.com The imidazole scaffold is also a key component of the widely used antibiotic metronidazole. nih.gov These findings underscore the potential of this compound derivatives as leads for the development of new antimicrobial agents to combat infectious diseases and drug resistance. nih.govpolyu.edu.hkicm.edu.pl

Evaluation of Antibacterial Efficacy against Pathogenic Strains

The antibacterial potential of this compound and its derivatives has been a subject of significant research. Studies have shown that the incorporation of a sulfonamide moiety into an imidazole or benzimidazole structure can lead to compounds with promising activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often influenced by the types of substituents on the aromatic rings. nih.gov

For instance, novel sulfonamide compounds, including those with imidazole and benzimidazole components, have demonstrated noteworthy antibacterial activities when screened against a panel of standard bacterial strains. nih.gov The presence of a sulfur atom, particularly in a toxophoric group like -N=C-S-, is believed to contribute significantly to the antibacterial effects. nih.gov Furthermore, the attachment of two toxophoric amine groups with benzenesulfonyl moieties has been shown to enhance antibacterial activity against a broad spectrum of bacteria. nih.gov

Research into N-(thiazol-2-yl)benzenesulfonamides has also revealed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.orgsemanticscholar.org Derivatives with specific substitutions, such as 4-tert-butyl and 4-isopropyl groups, have shown particularly promising results against multiple bacterial strains. rsc.orgsemanticscholar.org For example, an isopropyl substituted derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.orgsemanticscholar.org

The mechanism of action for some imidazole derivatives is thought to involve interference with bacterial DNA replication, cell wall synthesis, and disruption of the cell membrane. nih.gov Additionally, the combination of a chloro-substituted imidazole derivative with a benzenesulfonamide moiety has been reported to enhance antimicrobial activity. researchgate.net Other research has focused on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, with some compounds showing high activity against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. nih.gov

Antibacterial Activity of Imidazole-Sulfonamide Derivatives
Derivative ClassPathogenic StrainKey FindingsReference
Imidazole and Benzimidazole SulfonamidesGram-positive and Gram-negative bacteriaPromising activity, influenced by substituents. nih.gov
N-(thiazol-2-yl)benzenesulfonamidesGram-negative and Gram-positive bacteria (e.g., S. aureus, A. xylosoxidans)Isopropyl substituted derivative showed MIC of 3.9 μg/mL. rsc.orgsemanticscholar.org
Chloro-substituted imidazole with benzenesulfonamideGeneral antimicrobialEnhanced antimicrobial activity. researchgate.net
2-(1H-indol-3-yl)-1H-benzo[d]imidazole DerivativesStaphylococcus aureus (including MRSA), Mycobacterium smegmatisHigh activity observed in specific derivatives. nih.gov

Assessment of Antifungal Properties

Derivatives of this compound have demonstrated notable antifungal properties. The imidazole moiety is a key pharmacophoric group in many azole antifungal drugs, where it coordinates with the heme iron of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. researchgate.net

Research on 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives has shown that many of these compounds inhibit fungal growth at very low concentrations. researchgate.net For example, one derivative displayed a minimal inhibition concentration (MIC) value of 0.125 mg/mL against Candida albicans. researchgate.net Some of these compounds have also shown potency against resistant Candida strains. researchgate.net

Similarly, a series of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives, which are structurally related to the antifungal agent bifonazole, were synthesized and tested against a range of pathogenic fungi. nih.gov These fungi included yeasts like Candida albicans and Cryptococcus neoformans, dermatophytes such as Trichophyton species, and molds like Aspergillus fumigatus. nih.gov

Furthermore, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have revealed significant activity against Candida albicans. nih.gov One specific derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, demonstrated a low MIC of 3.9 µg/mL against C. albicans. nih.gov Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, also showed a low MIC of 3.9 µg/mL against the same fungal strain. nih.gov

Antifungal Activity of Imidazole-Sulfonamide Derivatives
Derivative ClassFungal StrainKey FindingsReference
1-phenyl-2-(1H-imidazol-1-yl)ethanol derivativesCandida albicansMIC value of 0.125 mg/mL for one derivative. researchgate.net
3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivativesYeasts, dermatophytes, moldsShowed activity against a range of pathogenic fungi. nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicansLow MIC of 3.9 µg/mL. nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicansLow MIC of 3.9 µg/mL. nih.gov

Investigation of Antibiofilm Formation Capacities

The ability of imidazole-containing compounds to inhibit the formation of biofilms is an area of active research. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. google.com

Studies have shown that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent antibiofilm activity. nih.gov These compounds have been found to both inhibit the formation of new biofilms and eliminate cells within mature biofilms. nih.gov The mechanism of this antibiofilm action is thought to be multifaceted, potentially involving the inhibition of key bacterial enzymes. nih.gov

Research has also explored the potential of imidazole-phenyl derivatives in controlling biofilms. google.com The formation of biofilms is a developmental process that begins with the adhesion of free-swimming bacteria to a surface, followed by the formation of a complex microcolony. google.com Compounds that can interfere with this process are of significant interest for preventing and treating biofilm-related infections.

Antiproliferative and Cytotoxic Mechanisms in Research Models

Cellular Proliferation Inhibition in Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a variety of cancer cell lines. Research has shown that benzenesulfonamide-bearing imidazole derivatives can be effective against aggressive cancers such as triple-negative breast cancer and melanoma. nih.gov Specifically, derivatives with 4-chloro and 3,4-dichloro substituents on the benzene (B151609) ring and 2-ethylthio and 3-ethyl groups on the imidazole ring have been identified as particularly active. nih.gov One of the most cytotoxic compounds in a study exhibited a half-maximal effective concentration (EC50) of 27.8 ± 2.8 µM against the IGR39 melanoma cell line and 20.5 ± 3.6 µM against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov

Further studies have explored the activity of these compounds in both 2D and 3D cell culture models. nih.govmdpi.com It was found that these derivatives could reduce cell colony formation in both IGR39 and MDA-MB-231 cell lines. nih.govmdpi.com Interestingly, the tested derivatives were more effective at inhibiting the growth and viability of IGR39 cell spheroids compared to triple-negative breast cancer spheroids. nih.govmdpi.com

In another study, novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, which are molecular hybrids of benzenesulfonamide and imidazole, showed selective and high cytotoxic effects in HeLa cancer cells, with IC50 values ranging from 6–7 μM. nih.gov These compounds were found to be approximately three times less cytotoxic to non-tumor HaCaT cells. nih.gov

The antiproliferative activity of sulfonamide-imidazole hybrids has also been evaluated against small cell lung cancer cells. researchgate.net Additionally, a novel series of antitumor sulfonamides has been discovered that targets the G1 phase of the cell cycle, demonstrating significant antitumor activity against HCT116 human colon carcinoma both in vitro and in vivo. nih.gov

Inhibition of Cellular Proliferation by Imidazole-Sulfonamide Derivatives
Derivative ClassCancer Cell LineKey FindingsReference
Benzenesulfonamide-bearing imidazole derivativesIGR39 (Melanoma), MDA-MB-231 (Triple-Negative Breast Cancer)EC50 of 27.8 µM (IGR39) and 20.5 µM (MDA-MB-231) for the most active compound. nih.gov
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivativesHeLa (Cervical Cancer)IC50 values of 6–7 μM. nih.gov
Antitumor sulfonamidesHCT116 (Colon Carcinoma)Significant antitumor activity in vitro and in vivo. nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The antiproliferative effects of this compound derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its induction is a primary goal of many cancer therapies. nih.gov

Research has shown that 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives can induce apoptosis in HeLa cells. nih.gov These compounds were found to increase the population of early apoptotic cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and activate caspases, which are key executioner proteins in the apoptotic pathway. nih.gov

Similarly, a novel series of antitumor sulfonamides was found to block the cell cycle progression of P388 murine leukemia cells in the G1 phase. nih.gov This is significant because many proteins involved in the G1/S transition are crucial for cell proliferation and are often dysregulated in cancer. nih.gov

The induction of apoptosis by imidazole-containing compounds has also been observed in other contexts. For example, imidazole terpyridine derived Cu(II) and Zn(II) metal complexes have been shown to induce apoptosis in the A549 lung cancer cell line. rsc.org Furthermore, some benzimidazole derivatives have been found to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis and activating caspase-3/7. nih.gov

Research into DNA Synthesis Interference by Imidazole-Sulfonamide Structures

The interaction of imidazole-sulfonamide structures with DNA is another area of investigation into their anticancer mechanisms. Some imidazole derivatives have been shown to bind to and damage DNA, which can interfere with DNA replication and ultimately lead to cell death. nih.govtandfonline.com

Luminescence studies using a terbium (III) chloride biosensor have been employed to examine the DNA interaction of certain imidazole derivatives. nih.gov Results from these studies have demonstrated that some 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles can induce potent damage in calf thymus DNA (ctDNA). nih.govtandfonline.com The compounds that were most effective as DNA intercalators also showed the highest anticancer activity against breast cancer cell lines. nih.govtandfonline.com

The anticancer potential of imidazole derivatives can be attributed to their ability to inhibit cancer cell proliferation by interfering with key cellular processes, including targeting enzymes involved in DNA replication and repair. nih.gov This can lead to DNA damage and subsequent apoptosis. nih.gov

Other Significant Biological Activities and Molecular Pathways

The structural framework of this compound, combining both an imidazole ring and a benzenesulfonamide group, serves as a versatile scaffold for developing therapeutic agents that interact with a wide array of biological targets and pathways. This versatility has led to the exploration of its derivatives in various fields beyond its primary applications, revealing significant potential in chemical biology, receptor-ligand interaction studies, and the modulation of broad biological pathways critical to disease progression.

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule like a protein or nucleic acid. thermofisher.comlibretexts.org This technique often employs reagents with reactive ends that target specific functional groups. thermofisher.com A subset of these reactions, known as bioorthogonal chemistry, involves transformations that occur within living systems without interfering with native biological processes. escholarship.orgnih.govnih.gov These reactions are prized for their high selectivity and biocompatibility. escholarship.orgnih.gov

While direct applications of this compound in bioconjugation are not extensively documented, the imidazole and benzenesulfonamide moieties that form its core structure are of significant interest in this field.

Imidazole-Based Probes: The imidazole ring is a component of several important natural products and can be functionalized to create fluorescent probes. rsc.org These probes have been developed for the selective recognition of molecules like picric acid and for detecting metal ions such as Cu(II) and Hg(II) in aqueous and cellular environments. rsc.orgresearchgate.netrsc.org Imidazolium derivatives, due to their positive charge, are effective in recognizing various anions, including biologically relevant ones like nucleotides and proteins. nih.gov

Benzenesulfonamide in Bioconjugation: The sulfonamide group is a key component in many biologically active compounds. researchgate.net More specifically, sulfonyl acrylate (B77674) reagents have been used for the regioselective modification of lysine (B10760008) residues on proteins, such as human serum albumin. cam.ac.uk This method allows for the creation of stable and well-defined bioconjugates under biocompatible conditions, generating an electrophilic acrylate moiety on the protein that can be further labeled. cam.ac.uk

The development of bioorthogonal reactions often focuses on achieving fast kinetics and high stability. nih.govreading.ac.uk Key reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. nih.gov Although the this compound scaffold itself is not a primary example in these reactions, its constituent functional groups are integral to the design of probes and reactive handles used in the broader field of chemical biology. rsc.orgnih.govcam.ac.uk

The Receptor for Advanced Glycation End-products (RAGE) is a transmembrane receptor belonging to the immunoglobulin superfamily. nih.govnih.govbeaumont.org It is a multi-ligand receptor, binding to various molecules including advanced glycation end-products (AGEs), S100 proteins, and high-mobility group box 1 (HMGB1). nih.govnih.govasco.org RAGE activation is implicated in a range of inflammatory diseases, cancer, and neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Consequently, inhibiting RAGE is a significant therapeutic strategy.

A prominent derivative of the this compound scaffold in this area is Azeliragon (also known as TTP488 or PF-04494700). medchemexpress.com Azeliragon is an orally bioavailable small-molecule inhibitor of RAGE that can cross the blood-brain barrier. medchemexpress.com It functions by binding directly to RAGE and blocking its interaction with various ligands, thereby inhibiting downstream signal transduction. nih.govnih.gov

Research has demonstrated Azeliragon's efficacy in various disease models:

Alzheimer's Disease: Azeliragon was developed to slow disease progression in patients with mild Alzheimer's. medchemexpress.com

Oncology: In preclinical models of triple-negative breast cancer, Azeliragon impaired metastasis by inhibiting cell adhesion, migration, and invasion. nih.gov It also showed anti-tumor activity in pancreatic cancer models by inhibiting NF-κB signaling and modulating the tumor microenvironment. nih.govbeaumont.org Studies have also explored its use in combination with standard therapies for glioblastoma. asco.org

The mechanism of RAGE inhibition by Azeliragon involves blocking the RAGE-ligand binding, which in turn suppresses critical signaling pathways that drive disease progression, including those mediated by Pyk2, STAT3, Akt, and NF-κB. nih.govnih.gov

Table 1: RAGE Inhibitor Azeliragon

Compound Name Alternative Names Mechanism of Action Therapeutic Areas of Research
Azeliragon TTP488, PF-04494700 Orally bioavailable small-molecule inhibitor of RAGE; blocks ligand binding. nih.govnih.govmedchemexpress.com Alzheimer's Disease, Triple-Negative Breast Cancer, Pancreatic Cancer, Glioblastoma. nih.govnih.govbeaumont.orgasco.orgmedchemexpress.com

Derivatives of this compound have been synthesized and evaluated for their ability to modulate a variety of biological pathways, demonstrating the scaffold's broad therapeutic potential.

Anticancer and Anti-Inflammatory Pathways:

PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers. rsc.orgpatsnap.com Inhibitors of PLK4 can induce mitotic defects and cell death in cancer cells. patsnap.combiorxiv.org Derivatives based on an N-(1H-indazol-6-yl)benzenesulfonamide core have been developed as highly potent PLK4 inhibitors. rsc.orgnih.gov For instance, compound K22 showed significant inhibitory activity against PLK4 (IC₅₀ = 0.1 nM) and anti-proliferative effects against MCF-7 breast cancer cells. rsc.orgnih.gov

Hedgehog (Hh) Pathway Inhibition: The Hedgehog signaling pathway is vital in embryonic development, and its aberrant activation can lead to various cancers. nih.govnih.gov The transmembrane protein Smoothened (SMO) is a key target for Hh pathway inhibitors. youtube.com Phenyl imidazole scaffolds have been used to design potent Hh pathway inhibitors that are effective against both wild-type and drug-resistant SMO-overexpressing cells. nih.gov

ERK1/2 Inhibition: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in cancer cell proliferation. Aromatic urea-imidazole salt derivatives have been developed as inhibitors of ERK1/2, with some compounds showing high efficacy against breast cancer cell lines. acs.org

General Anticancer Activity: Benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxic activity against aggressive cancers like triple-negative breast cancer and malignant melanoma by inhibiting cell colony formation and tumor spheroid growth. nih.gov Other derivatives have shown the ability to induce apoptosis in HeLa cancer cells. nih.gov

Anti-inflammatory Activity: By modifying the core structure, researchers have created multi-target anti-inflammatory agents. For example, 4-(6-oxopyridazin-1-yl)benzenesulfonamides were designed as dual inhibitors of carbonic anhydrase (CA) and COX-2. unifi.it Other benzimidazole derivatives have shown anti-inflammatory potential by targeting COX enzymes. nih.gov

Antimicrobial Pathways:

Antiprotozoal Activity: A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives displayed potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with efficacy exceeding that of the standard drug metronidazole. researchgate.net

Antibacterial Activity: Novel benzenesulfonamide-bearing imidazole derivatives have been synthesized and tested against multidrug-resistant Mycobacterium abscessus complex, showing potential as new antibacterial agents. mdpi.com

Table 2: Biological Pathway Modulation by Selected Derivatives

Derivative Class Target Pathway/Enzyme Biological Activity Investigated Disease Area Reference
N-(1H-indazol-6-yl)benzenesulfonamide PLK4 Inhibition of Centrosome Replication, Apoptosis Induction Breast Cancer rsc.orgnih.gov
Phenyl imidazole analogs Hedgehog (Hh) Signaling (SMO receptor) Inhibition of oncogenic signaling Cancer nih.gov
Aromatic urea-imidazole salts ERK1/2 Inhibition of cell proliferation Cancer acs.org
4-(6-oxopyridazin-1-yl)benzenesulfonamides Carbonic Anhydrase, COX-2 Anti-inflammatory Inflammation unifi.it
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles Not specified Antiprotozoal Parasitic Infections researchgate.net
Benzenesulfonamide-bearing imidazoles Not specified Antibacterial Mycobacterial Infections mdpi.com

Computational Chemistry and Advanced Molecular Modeling of 2 1h Imidazol 1 Yl Benzenesulfonamide and Its Analogues

Quantum Chemical Approaches

Quantum chemical methods are instrumental in understanding the fundamental properties of molecules. These computational techniques provide insights into electronic structure, molecular geometry, and various spectroscopic properties, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(1H-imidazol-1-yl)benzenesulfonamide and its analogues, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry in the gas phase. nih.govnih.govmdpi.com This process determines the most stable conformation of the molecule by finding the minimum energy state.

The optimization yields crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govmersin.edu.tr For instance, in related benzimidazole (B57391) structures, the optimized parameters show a high degree of agreement with experimental data obtained from X-ray diffraction. nih.govnih.gov These calculations reveal the planarity of the imidazole (B134444) and benzene (B151609) rings and the relative orientation of the sulfonamide group. researchgate.net The theoretical results provide a foundational understanding of the molecule's three-dimensional structure, which is essential for predicting its chemical behavior and interactions. bohrium.com

Table 1: Representative Calculated Bond Lengths and Angles for a Benzimidazole Analogue using DFT/B3LYP

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N 1.40 N-C-N 105.6
C=C (aromatic) 1.39 C-C-C (aromatic) 120.0
S=O 1.45 O-S-O 120.0
S-N 1.65 C-S-N 107.0

Note: Data are representative values for analogous structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

For imidazole derivatives, the HOMO is typically localized over the imidazole and phenyl rings, indicating these are the primary sites for electrophilic attack. malayajournal.org The LUMO is often distributed over the benzenesulfonamide (B165840) portion, suggesting it is the site for nucleophilic attack. malayajournal.org A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. malayajournal.orgnih.gov This intramolecular charge transfer capability is fundamental to the molecule's bioactivity. researchgate.net Mulliken population analysis is also performed to determine the charge distribution on each atom, further clarifying the molecule's electronic characteristics. mdpi.comtandfonline.com

Table 2: Frontier Molecular Orbital Energies for an Imidazole Derivative

Parameter Energy (eV)
HOMO Energy -5.28
LUMO Energy -1.27
HOMO-LUMO Gap (ΔE) 4.01

Source: Data derived from computational studies on analogous compounds. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgmdpi.com

In studies of related imidazole and sulfonamide compounds, the MEP maps show negative potential concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring. mdpi.com These areas are identified as the most likely sites for hydrogen bonding and interactions with electrophiles. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the imidazole and benzene rings typically exhibit a positive electrostatic potential, making them likely sites for nucleophilic interactions. mdpi.com The MEP analysis provides a visual and intuitive understanding of the molecule's reactivity patterns. tandfonline.com

Theoretical vibrational spectroscopy, using methods like DFT, allows for the calculation of vibrational frequencies that can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. mdpi.commdpi.com This correlation helps in the precise assignment of vibrational modes to specific functional groups within the molecule. mersin.edu.trresearchgate.net

For benzimidazole and related structures, theoretical calculations have successfully assigned vibrational bands for key functional groups. mdpi.comresearchgate.net For example:

N-H stretching vibrations in the imidazole ring are typically predicted in the region of 3500 cm⁻¹. researchgate.net

C-H stretching vibrations of the aromatic rings are observed between 3000 and 3100 cm⁻¹. mdpi.com

S=O stretching vibrations from the sulfonamide group appear as strong bands in the infrared spectrum.

C=C and C=N stretching vibrations within the aromatic and imidazole rings are found in the 1400-1600 cm⁻¹ region. mdpi.com

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between theoretical and experimental spectra. mdpi.comresearchgate.net

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzimidazole Analogue

Vibrational Mode Experimental FT-IR Theoretical (Scaled DFT)
N-H Stretch Not observed (H-bonding) 3507
C-H Aromatic Stretch 3048 3050
C=C Ring Stretch 1425 1420
C-H In-plane bend 1198 1195

Source: Data derived from computational studies on analogous compounds. mdpi.comresearchgate.net

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with non-linear optical (NLO) properties. niscpr.res.in Computational methods are used to predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.compku.edu.cn

A high value of first-order hyperpolarizability (β) indicates a strong NLO response, which is desirable for applications in optical signal processing and telecommunications. nih.govresearchgate.net DFT calculations have shown that imidazole and benzimidazole derivatives can possess significant β values. nih.govacs.org The NLO properties are highly dependent on the presence of electron-donating and electron-accepting groups, which facilitate charge transfer across the molecule. pku.edu.cn The theoretical prediction of NLO properties guides the synthesis of new materials with enhanced optical characteristics. nih.gov

Table 4: Calculated NLO Properties for a Benzimidazole Derivative

Property Value
Dipole Moment (μ) 4.15 D
Mean Polarizability <α> 4.198 x 10⁻²³ esu
First Hyperpolarizability (β) Varies significantly with substitution

Source: Data derived from computational studies on analogous compounds. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.govnih.gov

For analogues of this compound, molecular docking simulations have been performed against various protein targets to explore their potential therapeutic applications. tandfonline.commdpi.comnih.gov These simulations identify the key amino acid residues in the protein's active site that interact with the ligand. The primary interactions often involve:

Hydrogen bonds: Formed between the hydrogen bond donors (like the N-H of the imidazole or sulfonamide) and acceptors (like the sulfonyl oxygens) of the ligand and polar residues of the protein. researchgate.net

Hydrophobic interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-pi stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results are often expressed as a binding energy or docking score, where a lower energy value indicates a more stable and favorable interaction. nih.govnih.gov These in-silico studies are crucial for prioritizing compounds for further experimental testing and for designing new analogues with improved binding affinity and selectivity. nih.gov

Prediction of Binding Modes and Interaction Patterns with Protein Active Sites

Computational modeling is instrumental in predicting how ligands like this compound and its analogues orient themselves within the active site of a protein. This prediction is crucial for understanding the mechanism of action and for designing derivatives with enhanced affinity and specificity. The process often involves molecular docking simulations that explore numerous possible conformations and orientations of the ligand within the binding pocket.

Key interactions governing the binding of this scaffold typically involve:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, frequently interacting with polar residues in the active site. The nitrogen atoms of the imidazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene and imidazole rings provide hydrophobic surfaces that can engage with nonpolar pockets within the enzyme's active site, contributing significantly to binding affinity.

Metal Coordination: In metalloenzymes, such as carbonic anhydrase, the imidazole nitrogen or the sulfonamide group can directly coordinate with the catalytic metal ion (e.g., Zn²⁺), a critical interaction for potent inhibition. nih.gov

Molecular dynamics (MD) simulations further refine these predicted binding poses. By simulating the atomic movements over time, MD can confirm the stability of the ligand-protein complex and reveal stable interaction patterns, including the role of water molecules in mediating hydrogen bond networks. nih.gov The analysis of these simulations provides a dynamic view of the binding event, capturing the conformational flexibility of both the ligand and the protein. nih.gov

Docking Analysis against Specific Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking studies have been pivotal in evaluating their inhibitory potential against a range of therapeutically relevant enzymes.

Carbonic Anhydrase (CA): The benzenesulfonamide moiety is a classic zinc-binding group found in many potent carbonic anhydrase inhibitors. Docking studies of benzenesulfonamide-imidazole hybrids reveal that the sulfonamide group anchors the molecule into the active site by coordinating with the catalytic Zn²⁺ ion. The imidazole and phenyl rings then extend into adjacent hydrophobic and hydrophilic pockets, forming additional interactions with amino acid residues like His94, Val121, Leu199, and Thr200, which enhances binding affinity and isoform selectivity. nih.govnih.gov

BRAF Kinase: In the context of cancer therapy, BRAF kinase is a key target. Docking simulations of potential inhibitors into the BRAF active site help identify compounds that can disrupt its function. Successful binding often involves hydrophobic interactions with residues such as Trp531 and Phe583. nih.gov Computational screening has been used to identify novel scaffolds that could be functionalized into potent BRAF inhibitors. nih.gov

MDM2: The interaction between MDM2 and the p53 tumor suppressor is a critical target in oncology. In silico docking is used to screen for small molecules that can fit into the deep hydrophobic cleft on the MDM2 surface where p53 binds. For imidazole-containing compounds, docking poses show that the aromatic rings can mimic key p53 residues like Phe19 and Trp23, disrupting the protein-protein interaction.

Penicillin-binding Protein (PBP): PBPs are crucial enzymes in bacterial cell wall synthesis and are the primary targets for β-lactam antibiotics. Docking studies aim to identify compounds that can form stable interactions within the PBP active site, often involving acylation of a key serine residue (e.g., Ser404). chemijournal.com While not a classic PBP inhibitor scaffold, computational methods can explore the potential for imidazole-benzenesulfonamide derivatives to interact with this target.

Liver Alcohol Dehydrogenase (LADH): Studies have shown that sulfonamides, particularly those with heterocyclic rings like imidazole, can bind to the active site of horse liver alcohol dehydrogenase. The binding is influenced by hydrophobic interactions and the ability of the heterocycle to bind to the catalytic zinc atom, competing with the alcohol substrate. researchgate.net

Computational Assessment of Binding Affinities and Conformational Flexibility

Beyond predicting the binding pose, computational methods are employed to quantify the strength of the ligand-protein interaction, known as binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy from molecular dynamics simulation trajectories. nih.gov These calculations provide a more accurate estimation of affinity than docking scores alone and can help rank compounds before synthesis.

Conformational flexibility is another critical aspect assessed computationally. A drug molecule must adopt a specific conformation to bind effectively to its target. Molecular dynamics simulations are the primary tool for exploring the conformational landscape of a ligand, both free in solution and when bound to the protein. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during a simulation reveals the stability of the binding mode and the flexibility of different parts of the molecules. nih.gov A ligand that maintains a stable conformation in the active site is more likely to be a potent inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a powerful computational approach that links the chemical structure of a compound to its biological activity. By developing mathematical models, QSAR can predict the activity of unsynthesized molecules, thereby prioritizing synthetic efforts.

Development of Statistical Models for Predicting Biological Efficacy

The foundation of QSAR is the development of a statistical model that correlates molecular descriptors (numerical representations of chemical properties) with observed biological activity (e.g., IC₅₀ or Kᵢ values). For a series of this compound analogues, a dataset of compounds with known activities is compiled.

Statistical methods such as Multiple Linear Regression (MLR) are then used to generate the QSAR equation. A typical 2D QSAR model takes the form: Biological Activity (pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the calculated molecular descriptors and c are the regression coefficients determined from the training set of molecules.

The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation (q²) and external validation with a test set of compounds (r² pred). A robust QSAR model will have high values for the correlation coefficient (r²) and cross-validation coefficient (q²), indicating a strong correlation and good predictive ability. For instance, a QSAR model for antiprotozoal 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives yielded a model with an r² of 0.9740 and a q² of 0.9588.

Correlation of Physico-Chemical and Topological Descriptors with Observed Activities

The descriptors used in QSAR models provide insight into the molecular properties that are crucial for biological activity. These descriptors can be categorized as:

Physico-chemical Descriptors: These include properties like logP (lipophilicity), molar refractivity (steric bulk), and dipole moment (polarity).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching (e.g., Chi indices).

3D Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors represent the steric and electrostatic fields surrounding the molecules.

For imidazole-benzenesulfonamide analogues, QSAR studies have shown that properties like hydrophobicity and specific steric arrangements are often correlated with higher activity. For example, a study on antiprotozoal derivatives indicated that the descriptors chiV1 (atomic valence connectivity index), chi3Cluster (a shape descriptor), and XAHydrophobicArea (hydrophobic surface area) highly influence the activity. This suggests that increasing hydrophobicity in certain regions of the molecule could enhance its efficacy.

Application of QSAR for Rational Design of Novel Derivatives

The ultimate goal of QSAR modeling is to guide the rational design of new, more potent compounds. The insights gained from the correlation of descriptors with activity are used to propose structural modifications to the lead compound.

For example, if a QSAR model indicates that a positive electrostatic potential in a specific region decreases activity, new analogues can be designed to have a neutral or negative potential in that area. Similarly, if increased hydrophobicity is correlated with higher potency, modifications can be made by adding lipophilic groups. The developed QSAR model can then be used to predict the activity of these newly designed virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. This predictive capability makes QSAR an indispensable tool in modern, computationally-driven drug discovery.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their dynamic nature at an atomic level. For this compound and its analogues, MD simulations are instrumental in understanding their structural stability, conformational landscapes, and the intricate dance of interactions when bound to a biological target.

MD simulations in an explicit solvent environment are crucial for exploring the intrinsic conformational preferences and stability of this compound and its analogues. These simulations mimic the physiological environment, allowing for the observation of how the solvent influences the molecule's structure and dynamics.

For this compound, the rotational freedom around the C-S and S-N bonds, as well as the bond connecting the imidazole ring to the phenyl group, dictates its conformational space. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them. A theoretical study on halogen-substituted benzenesulfonamides showed that the stability of different conformers can vary depending on the medium (solvent vs. vacuum) researchgate.net.

Table 1: Key Conformational Dihedrals in this compound

Dihedral AngleDescriptionExpected Behavior in Solution
C-C-S-NDefines the orientation of the sulfonamide group relative to the phenyl ring.Can adopt multiple low-energy conformations, influenced by solvent interactions.
C-S-N-HDescribes the rotation around the S-N bond.Can exhibit flexibility, with specific orientations stabilized by intramolecular or solvent hydrogen bonds.
C-N-C-N (imidazole)Defines the orientation of the imidazole ring relative to the phenyl ring.Rotation may be present, influencing the overall shape and accessibility of the imidazole nitrogen atoms for interactions.

This table is a representation of expected conformational flexibility based on general principles of molecular dynamics of similar compounds.

MD simulations of the ligand-target complex are pivotal in understanding the binding stability, interaction patterns, and the conformational changes that occur upon binding. For this compound and its analogues, which are often designed as enzyme inhibitors (e.g., for carbonic anhydrases), these simulations provide a dynamic view of the binding process.

Upon binding to a target protein, the conformational flexibility of the ligand is often reduced. The stability of the ligand-protein complex can be assessed by monitoring the RMSD of the ligand and the protein backbone over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. For example, MD simulations of triazole benzene sulfonamide derivatives bound to human carbonic anhydrase IX showed that the protein-ligand complexes were stable throughout the 100 ns simulation nih.govdocumentsdelivered.com.

MD simulations also allow for a detailed analysis of the specific interactions that stabilize the ligand in the binding pocket. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, in the simulation of a triazole benzene sulfonamide derivative with carbonic anhydrase IX, the sulfonamide group was observed to form crucial hydrogen bonds with key residues in the active site, while the phenyl and triazole moieties engaged in hydrophobic interactions nih.gov. Similarly, docking and MD simulation studies of other benzenesulfonamide derivatives have consistently highlighted the importance of the sulfonamide group in coordinating with the zinc ion in the active site of carbonic anhydrases and forming hydrogen bonds with conserved residues like Thr199 nih.gov.

The dynamic nature of these interactions can be quantified by analyzing their persistence throughout the simulation. This provides a more realistic picture than the static view offered by molecular docking.

Table 2: Analysis of Ligand-Target Interactions from MD Simulations of Analogous Compounds

Interaction TypeKey Interacting Residues (in Carbonic Anhydrase)Stability During Simulation
Hydrogen Bonds Gln92, His94, Thr199, Thr200Often stable, with high occupancy throughout the simulation.
Hydrophobic Contacts Val121, Val131, Leu198, Pro202Contribute significantly to the overall binding affinity and stability.
Coordination Zn(II) ion in the active siteThe sulfonamide group typically maintains a stable coordination with the zinc ion.

This table summarizes common interactions observed in MD simulations of benzenesulfonamide analogues with carbonic anhydrase and is illustrative for the potential interactions of this compound.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions. Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the protein, can play a crucial role in stabilizing the complex. For some benzenesulfonamide inhibitors, water bridges have been observed to form between the ligand and key active site residues rsc.org.

Advanced Structural Elucidation and Solid State Characterization for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

NMR and IR spectroscopy serve as primary tools for the structural elucidation of synthesized organic molecules. IR spectroscopy is adept at identifying specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity within the molecule.

While specific, experimentally-derived spectra for 2-(1h-Imidazol-1-yl)benzenesulfonamide are not detailed in the surveyed literature, the expected characteristic signals can be inferred from the analysis of its constituent moieties—the benzenesulfonamide (B165840) group and the imidazole (B134444) ring—and related compounds. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group (SO₂NH₂) would be identifiable by strong, asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.netnih.gov The N-H stretching of the sulfonamide amine is also a key indicator. The aromatic C-H and C=C stretching vibrations from both the benzene (B151609) and imidazole rings would also be prominent.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂) Asymmetric Stretch 1370 - 1330
Sulfonamide (SO₂) Symmetric Stretch 1180 - 1160
Sulfonamide (N-H) Stretch 3300 - 3200
Aromatic C-H Stretch 3100 - 3000
Imidazole N-H Stretch ~3150 (broad)
Aromatic C=C Stretch 1600 - 1450
S-N Stretch 950 - 870

This table is generated based on typical frequency ranges for the specified functional groups. researchgate.netchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would provide a distinct fingerprint for the molecule, with signals corresponding to each unique proton. The protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The three protons of the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts. For instance, in a deuterated chloroform (B151607) solution, the protons of an unsubstituted imidazole ring appear at approximately δ 7.15 (H4, H5) and δ 7.73 (H2) ppm. researchgate.net The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet.

Expected ¹H NMR Chemical Shifts for this compound

Protons Moiety Expected Chemical Shift (δ, ppm) Multiplicity
4 Ar-H Benzene Ring 7.5 - 8.0 Multiplet
3 Imidazole-H Imidazole Ring 7.0 - 7.8 Multiplets/Singlets
2 H from NH₂ Sulfonamide Variable, broad Singlet

This table is based on characteristic chemical shift values for protons in similar chemical environments. chemicalbook.comresearchgate.net

Single Crystal X-ray Diffraction Analysis for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Furthermore, it reveals how molecules are arranged in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the material's macroscopic properties.

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, to illustrate the detailed information that can be obtained from such an analysis, the crystallographic data for a related benzimidazole-sulfonamide derivative, 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide , can be examined. nih.gov

In the study of this related compound, X-ray analysis revealed that the asymmetric unit contained two independent molecules with slightly different geometries. nih.gov The analysis detailed the planarity of the different ring systems and the dihedral angles between them. For one molecule, the dihedral angle between the benzimidazole (B57391) and benzene rings was found to be 80.94 (10)°. nih.gov

Crucially, the analysis identified the key intermolecular interactions responsible for the crystal packing. In this example, molecules were linked by N—H⋯N hydrogen bonds, forming distinct chains. nih.gov These chains were further cross-linked by C—H⋯O interactions, creating a stable, three-dimensional supramolecular architecture. nih.gov This level of detail is fundamental for understanding structure-property relationships in solid-state pharmaceutical and materials science.

Illustrative Crystal Data for a Related Compound: 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

Parameter Value
Chemical Formula C₁₆H₁₆N₄O₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.630 (5)
b (Å) 10.003 (4)
c (Å) 22.122 (5)
β (°) 110.657 (5)
Volume (ų) 3236.3 (18)
Z 8

Data from the crystallographic study of a related benzimidazole derivative. nih.gov

Should single crystals of this compound be grown, a similar X-ray diffraction analysis would be essential to precisely determine its molecular geometry and map the intermolecular forces, such as potential hydrogen bonds involving the sulfonamide N-H protons and the imidazole nitrogen atoms.

Future Directions and Emerging Research Avenues for 2 1h Imidazol 1 Yl Benzenesulfonamide

Design and Synthesis of Next-Generation Analogues with Tuned Bioactivity Profiles

The core strategy for advancing 2-(1H-Imidazol-1-yl)benzenesulfonamide involves the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties. Medicinal chemists employ a variety of techniques to modify the parent scaffold, guided by structure-activity relationship (SAR) studies. The goal is to create derivatives where specific structural changes lead to a finely tuned biological response.

One established approach is the bioisosteric replacement of functional groups. For instance, in the design of other sulfonamide-based inhibitors, researchers have successfully replaced parts of a molecule, like a furanone ring with a pyridazinone ring, while retaining the essential benzenesulfonamide (B165840) motif to preserve interactions with the target's active site. unifi.it This principle can be applied to the this compound scaffold to explore new chemical space and improve activity.

Synthetic strategies often involve multi-step processes to build a library of diverse compounds. nih.gov For example, new series of imidazole- and sulfonamide-containing molecules have been created by first synthesizing key intermediates and then coupling them with various side chains. nih.gov This modular approach allows for the systematic modification of different parts of the molecule, such as adding various substituents to the benzene (B151609) or imidazole (B134444) rings, to assess the impact on bioactivity. The synthesis of novel tri-aryl imidazole derivatives bearing a benzenesulfonamide moiety has demonstrated that such modifications can lead to selective inhibition of specific enzyme isoforms. mdpi.com Through these iterative cycles of design and synthesis, next-generation analogues with optimized and highly specific bioactivity profiles can be developed. mdpi.com

Deeper Mechanistic Investigations into Cellular and Molecular Actions

A complete understanding of how this compound and its future analogues function at a subcellular level is critical for their successful development. Research must move beyond identifying that a compound is active to pinpointing its precise molecular targets and the subsequent cascade of cellular events.

Future investigations will focus on target deconvolution—the process of identifying the specific proteins or cellular pathways a compound interacts with. Techniques such as immunofluorescent antibody-based assays can be used to quantify the binding of drug adducts within cells, providing a measure of cellular uptake and interaction with macromolecules. nih.gov This allows researchers to understand how factors within the cellular microenvironment, such as oxygen levels, might influence a compound's activity. nih.gov

Furthermore, once a primary target is identified, it is crucial to understand the downstream consequences of its modulation. This involves studying the broader signaling pathways affected by the compound. Modern systems biology approaches, including proteomics and transcriptomics, can provide a global view of the changes in protein and gene expression following treatment. By mapping these changes, scientists can build a comprehensive picture of the compound's mechanism of action, which helps in predicting its therapeutic efficacy and potential for off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery. nih.govnih.gov These computational technologies can dramatically accelerate the design and optimization of novel analogues of this compound.

Exploration of Hybrid Molecules with Multi-Targeting Capabilities

Complex diseases like cancer often involve multiple biological pathways, making a single-target approach insufficient. This has spurred interest in developing hybrid molecules, which are single chemical entities designed to interact with two or more distinct biological targets. The this compound scaffold is an excellent candidate for this "multi-target" strategy. unifi.itnih.gov

The design of hybrid molecules involves linking the core benzenesulfonamide-imidazole scaffold with another distinct pharmacophore known to be active against a different target. For example, researchers have successfully created novel hybrid molecules by combining benzenesulfonamides with other antimicrobial agents to produce compounds with moderate to good activity against various bacteria. nih.gov Similarly, benzimidazole (B57391) moieties have been incorporated into hybrid structures to create potential multi-kinase inhibitors for cancer therapy. mdpi.com

This approach offers several potential advantages over administering multiple drugs, including a simplified pharmacokinetic profile, reduced risk of drug-drug interactions, and potentially synergistic efficacy. The key is to rationally design the hybrid by carefully selecting the pharmacophores and the linker that joins them to ensure that the final molecule can effectively engage with all its intended targets. This strategy represents a sophisticated and promising direction for leveraging the therapeutic potential of the this compound structure.

Q & A

Q. What are the standard synthetic routes for 2-(1H-Imidazol-1-yl)benzenesulfonamide?

The synthesis typically involves substitution reactions between imidazole derivatives and sulfonamide precursors. Key steps include:

  • Nucleophilic substitution : Reacting 1H-imidazole with a benzenesulfonyl chloride derivative in the presence of a base (e.g., sodium hydride or potassium carbonate) in aprotic solvents like dimethylformamide (DMF) to facilitate sulfonamide bond formation .
  • Purification : Post-reaction purification via column chromatography or recrystallization to isolate the target compound.
  • Intermediate functionalization : Modifications such as alkylation or coupling with hydrazine derivatives (e.g., hydrazine hydrate in methanol) to introduce additional functional groups .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR identifies proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, aromatic sulfonamide protons at δ 7.0–7.8 ppm) .
    • 13C-NMR confirms carbon backbone integrity, with signals for imidazole carbons (δ 120–140 ppm) and sulfonamide-linked aromatic carbons (δ 125–135 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .

Q. What common chemical reactions does this compound undergo?

  • Substitution : Reacts with electrophiles (e.g., alkyl halides) at the imidazole nitrogen or sulfonamide group under basic conditions .
  • Oxidation/Reduction : Imidazole rings can undergo oxidation to form N-oxide derivatives, while sulfonamide groups are stable under mild redox conditions .
  • Hydrolysis : Acidic/basic hydrolysis of sulfonamide bonds yields benzenesulfonic acid and imidazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Quantitative Structure-Activity Relationship (QSAR) :
    • Use molecular descriptors (e.g., logP, topological polar surface area) to correlate structural features with antiprotozoal or antifungal activity .
    • Software like MOE or Schrödinger evaluates steric/electronic interactions with target proteins (e.g., CYP51 in fungi) .
  • Docking Studies : Simulate binding affinities to receptors (e.g., tubulin for anticancer activity) by optimizing hydrogen bonds and hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance antifungal activity) .
  • Metabolic Stability Assays : Test derivatives for susceptibility to cytochrome P450-mediated degradation, which may explain variable in vivo efficacy .
  • Crystallographic Validation : Use X-ray structures (e.g., PDB ID) to confirm binding modes and identify steric clashes that reduce activity .

Q. What strategies optimize this compound derivatives for specific biological targets?

  • Bioisosteric Replacement : Substitute the sulfonamide group with carboxamide or phosphonate to improve solubility/target affinity .
  • Fragment-Based Design : Attach hydrophobic moieties (e.g., biphenyl esters) to enhance membrane penetration for antifungal applications .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

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